Cyclo(Tyr-Val)

Vue d'ensemble

Description

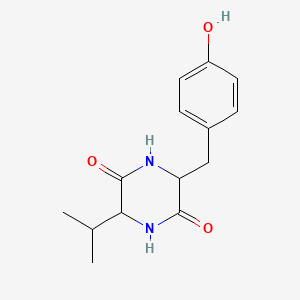

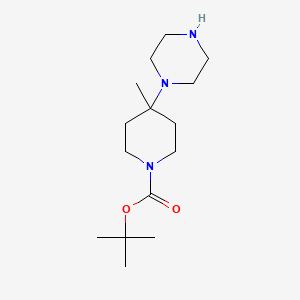

Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite . It was originally isolated from N. gilva . The formal name of this compound is 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione .

Molecular Structure Analysis

The molecular formula of Cyclo(Tyr-Val) is C14H18N2O3 . The InChI code is InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) . The canonical SMILES structure is CC©C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O .Physical And Chemical Properties Analysis

The molecular weight of Cyclo(Tyr-Val) is 262.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 262.13174244 g/mol . The topological polar surface area is 78.4 Ų .Applications De Recherche Scientifique

Synthesis of Novel Cyclopeptides

Field

Application

Cyclopeptides, including Cyclo(Tyr-Val), are naturally biologically active compounds. Over the last several decades, many attempts have been made to synthesize complex naturally occurring cyclopeptides .

Method

The synthesis of these cyclopeptides involves powerful reactions and approaches. They contain heterocyclic skeletons such as triazole, oxazole, thiazole, and tetrazole .

Results

Great progress has been achieved in the field of total synthesis of these cyclopeptides .

Quorum Sensing in Bacteria

Field

Application

Cyclo(Tyr-Val) is used as a quorum sensing (QS) signaling molecule in Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus .

Method

This QS system uses cyclo(Pro-Phe), cyclo(Pro-Tyr), cyclo(Pro-Val), cyclo(Pro-Leu), cyclo(Tyr-Leu), and cyclo(Tyr-Ile) as autoinducers .

Results

These QS autoinducers can increase the transcription level of lignin-degrading enzyme genes of H. marmoreus . The cyclo(Pro-Phe) can increase the activity of extracellular laccase (1.32-fold) and manganese peroxidase (20%) .

Study of Valence Electronic Structure

Field

Application

Cyclopeptides like Cyclo(Gly-Phe), Cyclo(Trp-Tyr), and Cyclo(Trp-Trp) are used to study the valence electronic structure .

Method

The electronic energy levels of these cyclopeptides are investigated using a joint experimental and theoretical approach. Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .

Results

The study provides insights into the electronic energy levels of these cyclopeptides .

Synthesis of Cyclopeptides Containing Heterocyclic Skeletons

Application

Cyclopeptides containing heterocyclic skeletons have been developed into powerful reactions and approaches .

Method

The synthesis of these cyclopeptides involves the creation of heterocyclic skeletons such as triazole, oxazole, thiazole, and tetrazole .

Results

This method has led to the synthesis of novel cyclopeptides containing heterocyclic skeletons .

Expanding Tryptophan-Containing Cyclodipeptide Synthase Spectrum

Field

Application

Cyclopeptides like Cyclo(Tyr-Val) are used in the expansion of the tryptophan-containing cyclodipeptide synthase spectrum .

Method

This involves the identification of nine members from Streptomyces strains .

Results

This study has expanded the spectrum of tryptophan-containing cyclodipeptide synthase .

Preparation of Small Cyclic Peptide Analogues

Application

Cyclopeptides like Cyclo(Tyr-Val) are used in the preparation of small cyclic peptide analogues .

Method

One of the major applications of click chemistry is the preparation of small cyclic peptide analogues that are too strained for closure via lactamization .

Results

The synthesis of cyclo-[(L)-Pro-(L)-Tyr-(L)Pro-(L)Val], a potent cyclic peptide analogue, has been achieved .

Orientations Futures

Cyclic peptides like Cyclo(Tyr-Val) have been recognized for their medicinal properties . They have good binding affinity, target selectivity, and low toxicity, making them attractive for therapeutic applications . Future research may focus on exploring their potential as anticancer agents and their use in food preservation .

Propriétés

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVFSHGYANGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347359 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(Tyr-Val) | |

CAS RN |

21754-25-6 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

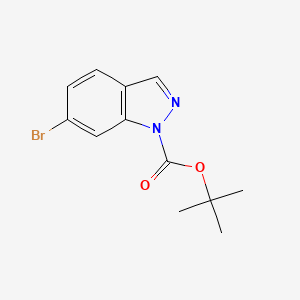

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)